molecular formula C24H29NO9 B1228322 Mederrhodin B CAS No. 97343-12-9

Mederrhodin B

Cat. No. B1228322
CAS RN: 97343-12-9
M. Wt: 475.5 g/mol
InChI Key: XDXPXEFNHDYYIW-AXLBOTTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mederrhodin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Production and Antibacterial Activity

Mederrhodin B is produced by a genetically engineered strain of Streptomyces sp. This recombinant strain includes part of the gene clusters for actinorhodin biosynthesis from Streptomyces coelicolor A3(2). Mederrhodin B, identified as dihydromederrhodin A, shows a significant difference in antimicrobial activity compared to its counterpart, mederrhodin A. While mederrhodin A has antimicrobial properties similar to medermycin, mederrhodin B is almost devoid of such activity (Ōmura et al., 1986).

Genetic Engineering and Drug Discovery

Mederrhodin B is a product of the possibilities offered by genetic engineering of microorganisms in drug discovery. Genetic hybrids of Streptomyces species have led to the production of new metabolites such as mederrhodin B. The understanding of polyketide metabolism in these processes is crucial, opening avenues for new drug screening and development strategies (Hutchinson et al., 1991).

Biosynthesis and Structural Analysis

Research on medermycin, closely related to mederrhodin B, reveals insights into the stereochemical control crucial for its bioactivity. The study of ketoreductase genes from Streptomyces sp. AM-7161, involved in medermycin biosynthesis, provides a deeper understanding of the stereochemistry in the pyran ring, which is critical for the biological activity of these compounds. This research aids in understanding the biosynthesis and structural aspects of mederrhodin B as well (Li et al., 2005).

properties

CAS RN

97343-12-9

Product Name

Mederrhodin B

Molecular Formula

C24H29NO9

Molecular Weight

475.5 g/mol

IUPAC Name

2-[(1R)-8-[(5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

InChI

InChI=1S/C24H29NO9/c1-9-18-13(5-11(33-9)6-17(27)28)23(31)19-15(26)7-12(22(30)20(19)24(18)32)16-8-14(25(3)4)21(29)10(2)34-16/h7,9-11,14,16,21,29,31-32H,5-6,8H2,1-4H3,(H,27,28)/t9-,10-,11?,14?,16?,21-/m1/s1

InChI Key

XDXPXEFNHDYYIW-AXLBOTTBSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(CC(O1)C2=CC(=O)C3=C(C4=C([C@H](OC(C4)CC(=O)O)C)C(=C3C2=O)O)O)N(C)C)O

SMILES

CC1C(C(CC(O1)C2=CC(=O)C3=C(C4=C(C(OC(C4)CC(=O)O)C)C(=C3C2=O)O)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=CC(=O)C3=C(C4=C(C(OC(C4)CC(=O)O)C)C(=C3C2=O)O)O)N(C)C)O

synonyms

dihydromederrhodin A
mederrhodin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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